An In-depth Technical Guide to 3-Amino-7-methylazepan-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 3-Amino-7-methylazepan-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-7-methylazepan-2-one, a substituted ε-caprolactam, represents a compelling scaffold for medicinal chemistry and drug development. Its structure, featuring a seven-membered ring with both an amine and a methyl group, offers unique stereochemical and functional properties. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this intriguing molecule, drawing upon available data for the compound and its close analogs.
Core Identification and Chemical Structure
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 3-Amino-7-methylazepan-2-one |
| CAS Number | 52852-51-4 |
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| Canonical SMILES | CC1CCCC(N)C(=O)N1 |
Structural Elucidation:
3-Amino-7-methylazepan-2-one is a derivative of azepan-2-one, commonly known as ε-caprolactam. The core structure is a seven-membered lactam ring. The key substitutions are an amino group (-NH₂) at the 3-position and a methyl group (-CH₃) at the 7-position.
The presence of two chiral centers at the C3 and C7 positions means that 3-Amino-7-methylazepan-2-one can exist as four possible stereoisomers: (3S,7S), (3R,7R), (3S,7R), and (3R,7S). The specific stereochemistry will significantly influence the molecule's biological activity and interaction with chiral environments such as enzymes and receptors.
Caption: Retrosynthetic approach for 3-Amino-7-methylazepan-2-one.
Hypothetical Synthetic Protocol:
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Synthesis of a 2-amino-6-methylheptanedioic acid derivative: This could be achieved through various established methods for amino acid synthesis, potentially starting from a 6-methylheptanedioic acid derivative.
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Activation of the Carboxylic Acid: One of the carboxylic acid groups would need to be activated, for example, by conversion to an acid chloride or an active ester.
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Intramolecular Cyclization: The activated carboxylic acid would then undergo an intramolecular reaction with the amino group to form the seven-membered lactam ring. This step would likely require high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
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Purification: The final product would be purified using standard techniques such as column chromatography or crystallization.
Reactivity and Chemical Behavior
The chemical reactivity of 3-Amino-7-methylazepan-2-one is dictated by its functional groups: the primary amine, the secondary amide (lactam), and the aliphatic backbone.
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Amine Group: The primary amino group is nucleophilic and basic. It can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.
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Lactam Group: The lactam is relatively stable but can be hydrolyzed under strong acidic or basic conditions to open the ring and form the corresponding amino acid. The lactam nitrogen can be deprotonated with a strong base and subsequently alkylated.
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Stereocenters: The chiral centers at C3 and C7 allow for diastereoselective reactions and the potential for chiral resolutions to isolate specific stereoisomers.
Applications in Research and Drug Development
Substituted caprolactams are prevalent motifs in a number of biologically active compounds and approved drugs. While specific applications for 3-Amino-7-methylazepan-2-one have not been extensively reported, its structural features suggest significant potential in several areas:
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Scaffold for Peptidomimetics: The amino acid-like structure makes it an excellent candidate for incorporation into peptidomimetics to improve metabolic stability and conformational rigidity.
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Enzyme Inhibitors: The amino-lactam core can be elaborated to target the active sites of various enzymes. For instance, derivatives of amino-caprolactams have been investigated as γ-secretase inhibitors for potential applications in Alzheimer's disease. [1]* CNS-Active Agents: The seven-membered ring system is found in several centrally acting drugs. Further functionalization of 3-Amino-7-methylazepan-2-one could lead to novel compounds with activity in the central nervous system.
Safety and Handling
As with any chemical compound, 3-Amino-7-methylazepan-2-one should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data is unavailable, it is prudent to assume it may be harmful if swallowed, inhaled, or in contact with skin. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
3-Amino-7-methylazepan-2-one is a structurally interesting molecule with considerable potential for applications in medicinal chemistry and materials science. Although specific experimental data for this compound is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and likely chemical behavior based on the well-characterized parent amino-azepanone scaffold. Further research into the synthesis of its specific stereoisomers and evaluation of their biological activities is warranted to fully explore the potential of this versatile chemical entity.
